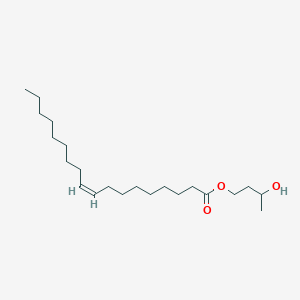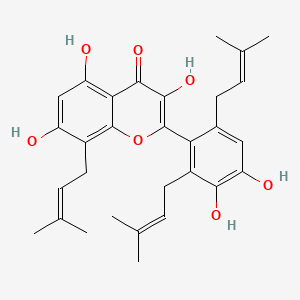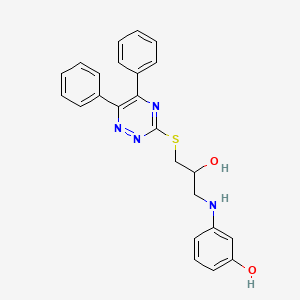
Octadecanamide, N,N-dibutyl-10-(sulfooxy)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanamide, N,N-dibutyl-10-(sulfooxy)-, sodium salt: is a chemical compound with the molecular formula C26H50NNaO7S and a molecular weight of 543.73247 g/mol . This compound is known for its unique structure, which includes an octadecanamide backbone with N,N-dibutyl and sulfooxy groups, and a sodium salt component. It is often used in various industrial and research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octadecanamide, N,N-dibutyl-10-(sulfooxy)-, sodium salt typically involves the reaction of octadecanamide with dibutylamine and a sulfonating agent. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 50-70°C.
Solvent: Common solvents include dichloromethane or chloroform.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: Octadecanamide, dibutylamine, and a sulfonating agent.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Purification: Techniques such as recrystallization or chromatography to obtain a pure product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted amides or sulfonates.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reactivity.
- Acts as a reagent in organic synthesis for the preparation of complex molecules.
Biology:
- Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
- Studied for its interactions with biological membranes and proteins.
Medicine:
- Potential applications in the formulation of pharmaceuticals, particularly in enhancing drug solubility and bioavailability.
- Explored for its antimicrobial properties and potential use in disinfectants.
Industry:
- Utilized in the production of detergents and cleaning agents.
- Employed as an emulsifying agent in the formulation of cosmetics and personal care products.
Mecanismo De Acción
The mechanism by which Octadecanamide, N,N-dibutyl-10-(sulfooxy)-, sodium salt exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, while the long hydrophobic chain allows for integration into lipid bilayers. This dual functionality enables the compound to modulate membrane properties and enzyme activities, leading to its diverse applications.
Comparación Con Compuestos Similares
Octadecanamide: Lacks the sulfooxy and dibutyl groups, making it less amphiphilic.
N,N-Dibutylamide: Similar structure but without the sulfooxy group, resulting in different chemical properties.
Sodium Octadecanesulfonate: Contains a sulfonate group but lacks the amide and dibutyl groups.
Uniqueness: Octadecanamide, N,N-dibutyl-10-(sulfooxy)-, sodium salt is unique due to its combination of hydrophobic and hydrophilic regions, making it highly versatile in various applications. Its ability to interact with both aqueous and lipid environments sets it apart from other similar compounds.
Propiedades
Número CAS |
62093-93-0 |
|---|---|
Fórmula molecular |
C26H50NNaO7S |
Peso molecular |
543.7 g/mol |
Nombre IUPAC |
sodium;[1-carboxy-17-(dibutylamino)-17-oxoheptadecan-8-yl] sulfate |
InChI |
InChI=1S/C26H51NO7S.Na/c1-3-5-22-27(23-6-4-2)25(28)20-16-12-8-7-10-14-18-24(34-35(31,32)33)19-15-11-9-13-17-21-26(29)30;/h24H,3-23H2,1-2H3,(H,29,30)(H,31,32,33);/q;+1/p-1 |
Clave InChI |
LFGJCKCFFPLEBI-UHFFFAOYSA-M |
SMILES canónico |
CCCCN(CCCC)C(=O)CCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


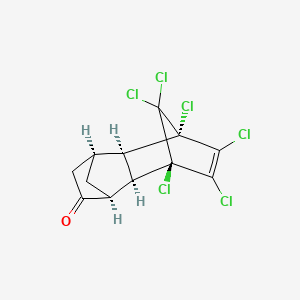

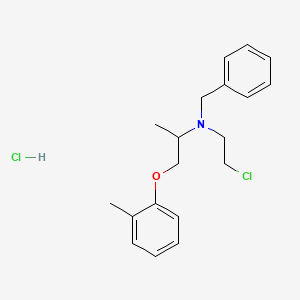

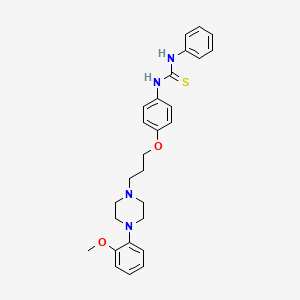

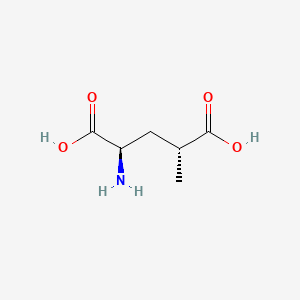
![oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane](/img/structure/B12739609.png)
![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
